molecular formula C6H11BrO2S B13968312 Cyclohexanesulfonyl bromide

Cyclohexanesulfonyl bromide

Cat. No.: B13968312
M. Wt: 227.12 g/mol
InChI Key: ATMCCIFVSUJWBF-UHFFFAOYSA-N
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Preparation Methods

Cyclohexanesulfonyl bromide can be synthesized through several methods. One common synthetic route involves the oxyhalogenation of thiols or disulfides using reagents such as oxone and potassium bromide (KBr) in water . This method is advantageous due to its simplicity and high yield. Another approach involves the use of sulfonyl hydrazides with N-bromosuccinimide (NBS) as the brominating agent . This reaction is typically carried out under mild conditions and provides a clean and efficient synthesis of sulfonyl bromides.

Chemical Reactions Analysis

Cyclohexanesulfonyl bromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong bases for elimination reactions and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexanesulfonyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanesulfonyl bromide involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form sulfonyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

Cyclohexanesulfonyl bromide can be compared with other sulfonyl halides such as:

    Cyclohexanesulfonyl chloride: Similar in structure but contains a chlorine atom instead of bromine.

    Methanesulfonyl bromide: A smaller molecule with a similar sulfonyl bromide functional group. It is used in similar types of reactions but may have different reactivity due to its smaller size.

    Tosyl bromide (p-toluenesulfonyl bromide): Contains a toluene group instead of a cyclohexane ring. It is widely used in organic synthesis for similar purposes but has different steric and electronic properties.

This compound is unique due to its cyclohexane ring, which can influence the steric and electronic environment of the sulfonyl group, affecting its reactivity and the types of reactions it can undergo.

Properties

Molecular Formula

C6H11BrO2S

Molecular Weight

227.12 g/mol

IUPAC Name

cyclohexanesulfonyl bromide

InChI

InChI=1S/C6H11BrO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

ATMCCIFVSUJWBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)Br

Origin of Product

United States

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